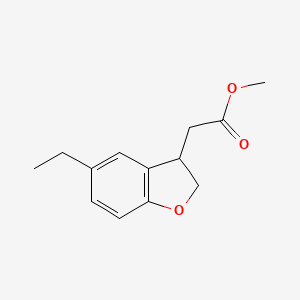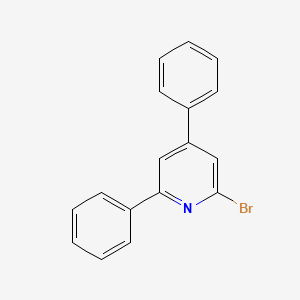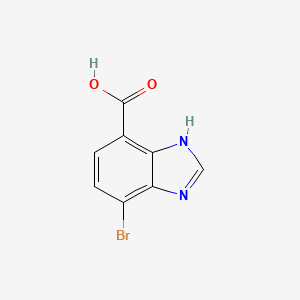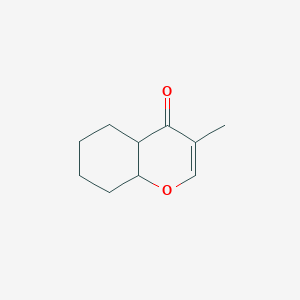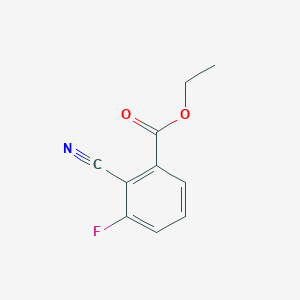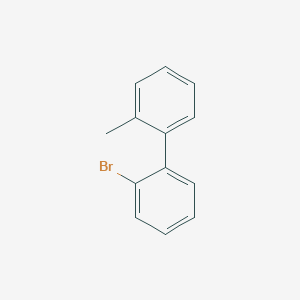
1,1'-Biphenyl, 2-bromo-2'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2-bromo-2’-methyl- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and second prime positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-2’-methyl- can be synthesized through several methods. One common approach involves the bromination of 2’-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the second position of the biphenyl ring.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-bromo-2’-methyl- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 2-bromo-2’-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products:
Substitution: 2-methoxy-2’-methylbiphenyl.
Oxidation: 2-bromo-2’-methylbiphenyl-2-carboxylic acid.
Reduction: 2-methylbiphenyl.
科学的研究の応用
1,1’-Biphenyl, 2-bromo-2’-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,1’-Biphenyl, 2-bromo-2’-methyl- depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.
類似化合物との比較
2-Bromobiphenyl: Lacks the methyl group at the second prime position.
2-Methylbiphenyl: Lacks the bromine atom at the second position.
2-Bromo-2’,6’-dimethylbiphenyl: Contains an additional methyl group at the sixth prime position.
Uniqueness: 1,1’-Biphenyl, 2-bromo-2’-methyl- is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.
特性
IUPAC Name |
1-bromo-2-(2-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFMWNQKBVBYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
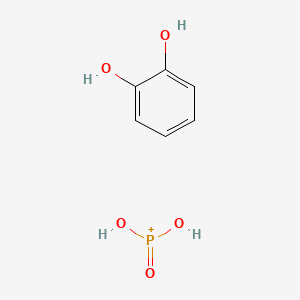
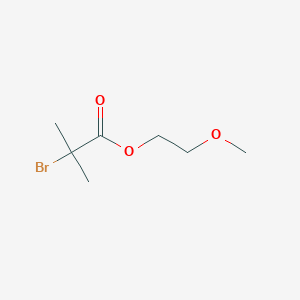
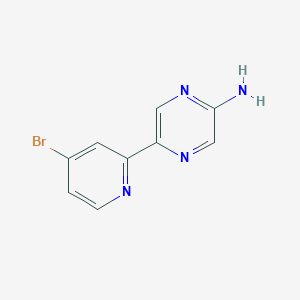
![(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12332724.png)
![2,8-Dichloro-[1,6]naphthyridine](/img/structure/B12332726.png)
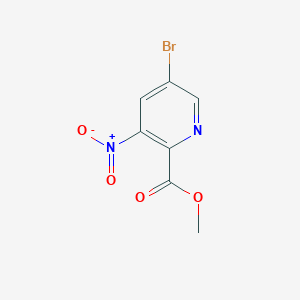
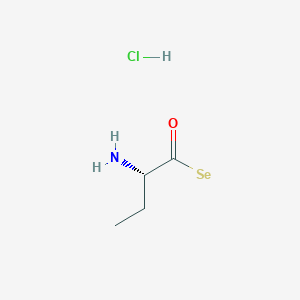
![N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide](/img/structure/B12332745.png)
